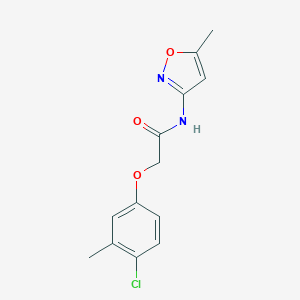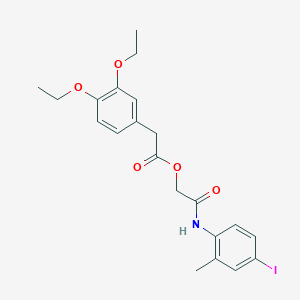![molecular formula C14H14O3 B283996 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, including tonka beans, cinnamon, and sweet clover. It has been used for centuries as a flavoring agent, fragrance, and medicinal herb. In recent years, there has been growing interest in the synthesis and scientific research applications of coumarin due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one varies depending on the specific biological activity being studied. For example, its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. Its antioxidant effects are thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor effects are thought to be due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
Coumarin has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes such as COX-2, lipoxygenase, and xanthine oxidase. It has also been shown to interact with various receptors such as the serotonin and adenosine receptors. In terms of physiological effects, this compound has been shown to have anticoagulant effects, which may be useful in the treatment of thrombosis and other clotting disorders.
实验室实验的优点和局限性
One advantage of using 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of biological activities, which makes it useful for studying various disease states. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for certain studies.
未来方向
There are several potential future directions for research on 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of this compound in combination with other therapeutic agents to enhance their efficacy. Additionally, there is growing interest in the use of this compound as a natural preservative and flavoring agent in the food industry. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
There are several methods for synthesizing 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of phenol and a beta-ketoester in the presence of a Lewis acid catalyst to form this compound. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with malonic acid or its derivatives in the presence of a base to form a this compound derivative. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst to form a this compound derivative.
科学研究应用
Coumarin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and anticoagulant effects. Coumarin has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
3,4,8-trimethyl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-7-6-11-12(16-7)5-4-10-8(2)9(3)14(15)17-13(10)11/h4-5,7H,6H2,1-3H3 |
InChI 键 |
GWNDPSWCXFXQDZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C |
规范 SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
